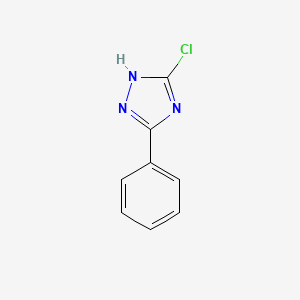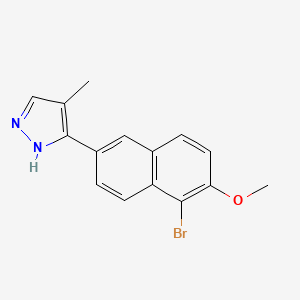
2-(2-Chloro-6-fluorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile
Descripción general
Descripción
The compound 2-(2-Chloro-6-fluorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile is a complex organic molecule that likely contains multiple functional groups, including a nitrile group, which is known for its importance in organic chemistry and its ability to undergo various organic transformations . The presence of fluorine atoms in the structure suggests potential biological activity, as fluorine-containing compounds are prevalent in pharmaceuticals for a range of therapeutic applications .
Synthesis Analysis
The synthesis of related fluorinated acrylonitrile compounds typically involves the reaction of a halogenated benzaldehyde with a substituted acetonitrile in the presence of a base and a catalyst . For example, the synthesis of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was achieved by reacting 2-chloro-6-fluorobenzaldehyde with (4-methoxyphenyl)acetonitrile using NaOH and tert-butylammonium bromide as a catalyst . This method could potentially be adapted for the synthesis of 2-(2-Chloro-6-fluorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray crystallography, which provides detailed information about the geometry and conformation of the molecule . For instance, the crystal structure of a similar compound was elucidated using single-crystal X-ray diffraction, confirming the Z-configuration of the olefinic bond . This technique could be employed to analyze the molecular structure of 2-(2-Chloro-6-fluorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile to gain insights into its structural conformation.
Chemical Reactions Analysis
Fluorinated acrylonitriles can participate in various chemical reactions, including nucleophilic attacks on carbon-carbon double bonds . The reactivity of such compounds is influenced by the presence of electron-withdrawing groups like the nitrile and fluorine, which can affect the rate and outcome of reactions with nucleophiles . Additionally, the reaction conditions, such as the presence of catalysts and the solvent used, can significantly impact the reaction pathway and the products formed .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated acrylonitriles are influenced by their molecular structure. For example, the introduction of fluorine atoms can affect the melting point, solubility, and reactivity of the compound . Spectroscopic techniques such as FT-IR and NMR are commonly used to characterize these compounds and provide information about their functional groups and molecular environment . Theoretical studies, including density functional theory (DFT) calculations, can also be used to predict the reactivity and stability of the molecule .
Aplicaciones Científicas De Investigación
Organic Chemistry and Synthesis : The compound is part of a class of biologically active compounds capable of undergoing organic transformations, with potential use in synthesizing bioactive heterocycles. The fluorine atom in the compound is significant in various medicinal applications, including anti-cancer, anti-inflammatory, and anti-parasitic agents (Naveen et al., 2006).
Selective Substitution Reactions : Research has shown that treatment of similar compounds with C-nucleophiles leads to a selective substitution of a chlorine atom by a quaternary carbon atom, a reaction significant in chemical synthesis (Volovenko & Volovnenko, 2006).
Synthesis of Heterocycles : The compound is part of studies on the synthesis of heterocycles, which are crucial in the development of pharmaceuticals and agrochemicals. These compounds are used as precursors in the synthesis of various heterocyclic compounds (Elvidge & Zaidi, 1968).
Reactivity Study : Studies involving similar compounds focus on their reactivity, including the synthesis and characterization of new heterocyclic molecules. These studies are significant for developing new compounds with potential pharmaceutical applications (Murthy et al., 2017).
Potential in Antisecretory Activity : Research into similar compounds has explored their use in antisecretory activities, potentially relevant in the development of treatments for conditions like ulcers (Yamada et al., 1981).
Antioxidant Activity : Some studies have investigated the antioxidant activity of related compounds, which is significant for pharmaceutical and nutritional applications (El Nezhawy et al., 2009).
Photoheterolysis and Chemical Reactions : Research has been conducted on the photoheterolysis of haloanilines in the presence of compounds like acetonitrile, which relates to the study of chemical reactions under light exposure (Fagnoni et al., 1999).
Nucleophilic Substitution Reactions : Studies have focused on the nucleophilic substitution reactions of similar compounds, which is an important area in organic synthesis (Rappoport & Ta-Shma, 1971).
Chemoselectivity in Reactions : Research also includes the study of chemoselectivity in reactions involving haloacetonitriles, which is crucial for selective synthesis in organic chemistry (Rassukana et al., 2014).
Precursor for Heterocyclic Systems : The compound is studied as a precursor for benzo-annelated heterocyclic systems, highlighting its role in the synthesis of complex organic molecules (Heinisch et al., 1994).
Fluoride Sensors : Research into acylhydrazone derivatives of similar compounds has explored their use as fluoride sensors, which is significant in analytical chemistry and environmental monitoring (Jose et al., 2018).
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2FN3/c13-8-2-1-3-9(15)12(8)7(6-16)10-4-5-11(14)18-17-10/h1-5,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKNFVRIDSHDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C#N)C2=NN=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601181479 | |
| Record name | 6-Chloro-α-(2-chloro-6-fluorophenyl)-3-pyridazineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile | |
CAS RN |
320419-48-5 | |
| Record name | 6-Chloro-α-(2-chloro-6-fluorophenyl)-3-pyridazineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320419-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-α-(2-chloro-6-fluorophenyl)-3-pyridazineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid](/img/structure/B3035312.png)
![1-[(4-bromophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B3035313.png)

![10-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(4-methoxyphenyl)-4-methyl-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridecane-9,11-dione](/img/structure/B3035317.png)
![2-(cyanomethyl)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1,3-thiazol-3-ium bromide](/img/structure/B3035318.png)
![2-[(Aminooxy)methyl]-1,4-dichlorobenzene hydrochloride](/img/structure/B3035319.png)
![2,2-bis(4-fluorophenyl)-2-hydroxy-N-[3-(trifluoromethyl)benzyl]-1-ethanaminium chloride](/img/structure/B3035320.png)
![1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-2-piperidin-1-ylethanone](/img/structure/B3035326.png)


![5-chloro-4-{[(2,5-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3035329.png)
![5-[(2-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3035330.png)
